molecular formula C18H14Cl2N2OS2 B2550832 2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol CAS No. 860609-66-1

2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol

Cat. No. B2550832
CAS RN: 860609-66-1
M. Wt: 409.34
InChI Key: ATZWTFVIKCKYTC-UHFFFAOYSA-N
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Description

The compound "2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and pharmaceutical applications. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. For instance, a study reports the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally related to the compound . These products are obtained by cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding good yields . Another related synthesis involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, which is accelerated by acid .

Molecular Structure Analysis

Vibrational spectroscopic techniques such as FT-IR and FT-Raman, along with density functional theory (DFT), are commonly used to analyze the molecular structure of pyrimidine derivatives. For example, the molecular structure of a similar compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, has been optimized using DFT, and its structural characteristics have been determined to be in agreement with XRD results . The molecular electrostatic potential (MEP) analysis of these compounds reveals regions of electrophilic and nucleophilic reactivity, which are important for understanding their chemical behavior .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation and nitrosation. For instance, 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile reacts with different alkylants, leading to the formation of various substituted pyrimidines . Benzylation and nitrosation reactions of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one have been studied, resulting in polymorphs and nitrosopyrimidines with distinct hydrogen bonding patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their vibrational wave numbers, geometrical parameters, and nonlinear optical behavior, can be predicted using quantum chemical calculations. The HOMO-LUMO gap provides insight into the chemical reactivity and kinetic stability of the molecule . The molecular docking studies suggest that these compounds might exhibit inhibitory activity against various biological targets, indicating their potential as chemotherapeutic agents .

Scientific Research Applications

Chemical Properties and Spectroscopic Analysis

A spectroscopic investigation of a structurally similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, demonstrated its potential as a chemotherapeutic agent. The study utilized FT-IR and FT-Raman spectroscopy to analyze the compound's vibrational spectral analysis, revealing insights into its equilibrium geometry, vibrational wave numbers, and molecular stability. Molecular docking results suggested inhibitory activity against certain targets, indicating potential anti-diabetic properties (Alzoman et al., 2015).

Synthesis and Reactivity

Research on the synthesis of pyrimidin-4(3H)-ones, including compounds with the methylsulfanyl group, reported a simple and highly regioselective synthesis method. This method yielded derivatives with various substituents, highlighting the versatility and potential applications of these compounds in developing new chemical entities with desired biological activities (Dos Santos et al., 2015).

Antimicrobial and Antitumor Applications

A study on novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole as anti-Helicobacter pylori agents revealed the synthesis of compounds displaying potent and selective activities against this gastric pathogen. The research indicated the potential of these compounds as novel anti-H. pylori agents, based on their inhibitory activity and pharmacokinetic properties (Carcanague et al., 2002).

Crystal Structure and Molecular Interactions

Another study focused on the crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. The research demonstrated the synthesis and characterization of these compounds, with an emphasis on their structural features and hydrogen-bond interactions. The cytotoxicity of these compounds against various cell lines provided insights into their potential therapeutic applications (Stolarczyk et al., 2018).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4-(phenylsulfanylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS2/c19-15-7-6-12(8-16(15)20)10-25-18-21-13(9-17(23)22-18)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZWTFVIKCKYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol

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